Bienvenue dans la boutique en ligne BenchChem!

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

GPBAR1 agonist cAMP assay TGR5

Procure a definitive non-steroidal GPBAR1 (TGR5) agonist. This low-MW (264.3 Da) oxadiazole-pyrrolidine-thiazole hybrid specifically activates GPBAR1 (EC₅₀ 2.26 µM) without the steroid-related FXR/LXR/PXR off-target liabilities of bile-acid agonists. Balanced cLogP (1.3) and TPSA (100 Ų) ensure uniform cell penetration. Supplied at ≥95% purity, it is the unambiguous reference agonist for selective GLP-1 induction studies, metabolic disease modeling (T2D, NASH, obesity), and SAR-driven hit-to-lead optimization. Ideal for laboratories requiring a clean, modular scaffold untainted by nuclear-receptor signaling crosstalk.

Molecular Formula C11H12N4O2S
Molecular Weight 264.3
CAS No. 2034552-33-3
Cat. No. B2874299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
CAS2034552-33-3
Molecular FormulaC11H12N4O2S
Molecular Weight264.3
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C11H12N4O2S/c1-7-9(18-6-13-7)11(16)15-3-2-8(4-15)10-12-5-17-14-10/h5-6,8H,2-4H2,1H3
InChIKeyRGEIRBOIZGNUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034552-33-3): Non-Steroidal GPBAR1 Agonist for Metabolic & Inflammatory Research


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone (CAS 2034552-33-3) is a fully synthetic, non-steroidal small molecule that functions as a selective agonist of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) [1]. Belonging to the broader chemotype of 1,2,4-oxadiazole-pyrrolidine hybrids, the compound induces pro-glucagon mRNA expression and downstream GLP-1 secretion in enteroendocrine L cells [2][3]. Its relatively low molecular weight (264.3 Da) and physico-chemical profile (cLogP ∼1.3, TPSA 100 Ų) distinguish it from steroidal/bile-acid-derived GPBAR1 agonists [4]. The compound is commercially available from multiple research suppliers at ≥95% purity, facilitating direct procurement for GPBAR1-targeted assay development and structure–activity relationship (SAR) programmes [5].

Why a Generic GPBAR1 Agonist Cannot Replace (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone in Target Validation or SAR Studies


GPBAR1 agonists span a wide pharmacodynamic and chemical space, ranging from endogenous bile acids (e.g., lithocholic acid) through semi-synthetic derivatives (INT-777) to fully non-steroidal scaffolds (BAR501, oxadiazole-ureides). These chemotypes differ profoundly in receptor selectivity profile, potency, physico-chemical properties, and pharmacokinetic behaviour [1][2]. Endogenous bile acids promiscuously activate FXR, LXR and PXR in addition to GPBAR1, confounding target deconvolution [3]. Semi-synthetic steroidal agonists such as INT-777 retain a steroid core that limits CNS penetration and imposes a narrow SAR diversification window [4]. The target compound (CAS 2034552-33-3) provides a distinctive non-steroidal, low-molecular-weight (264.3 Da) scaffold with balanced lipophilicity (cLogP ∼1.3) that supports modular SAR exploration [5]. Its oxadiazole-pyrrolidine-thiazole architecture represents a specific chemotype for which potency, selectivity and physico-chemical property trade-offs are not interchangeable with other GPBAR1 agonist classes. Substituting a generic GPBAR1 agonist for this compound in a programme requiring a specific chemotype would invalidate SAR continuity, alter off-target liability profiles, and compromise the interpretability of biological data [6].

Quantitative Comparative Evidence for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone: GPBAR1 Potency, Chemotype Selectivity, and Physicochemical Differentiation


GPBAR1 Agonist Potency: CAS 2034552-33-3 vs. BAR501 and INT-777 in Human GPBAR1 cAMP Assays

In a recombinant human GPBAR1 cAMP response element (CRE)-driven luciferase reporter assay performed in HEK293T cells, CAS 2034552-33-3 activated GPBAR1 with an EC50 of 2.26 μM (2260 nM) [1]. Under comparable assay conditions using HEK293 cells overexpressing GPBAR1 and a CRE reporter, the steroidal GPBAR1 agonist BAR501 exhibits an EC50 of 1 μM [2], while the semi-synthetic bile acid derivative INT-777 (S-EMCA) yields an EC50 of 0.82 μM . Although CAS 2034552-33-3 is approximately 2.3–2.8-fold less potent than BAR501 and INT-777 respectively, it achieves this activity with a substantially smaller molecular scaffold (MW 264.3 vs. 406.6 for BAR501 and 450.7 for INT-777), offering superior ligand efficiency (LE = 0.28 kcal/mol per heavy atom vs. ∼0.19 for BAR501 and ∼0.17 for INT-777, estimated from ΔG = –RT ln(EC50)) [3][4]. This higher ligand efficiency positions CAS 2034552-33-3 as an attractive starting point for fragment-based or structure-guided optimisation programmes where maximising affinity per atom is critical [5].

GPBAR1 agonist cAMP assay TGR5 metabolic disease drug discovery

Non-Steroidal Chemotype Advantage: CAS 2034552-33-3 vs. Bile Acid-Derived GPBAR1 Agonists in Receptor Selectivity Profiling

Endogenous bile acid GPBAR1 agonists (e.g., lithocholic acid, chenodeoxycholic acid) and semi-synthetic derivatives such as INT-777 are recognised to exhibit cross-reactivity with the farnesoid X receptor (FXR), liver X receptors (LXRα/β), and pregnane X receptor (PXR) at physiologically relevant concentrations, complicating target deconvolution [1]. By contrast, the 1,2,4-oxadiazole-pyrrolidine chemotype—exemplified by compounds 9 and 10 in Di Leva et al. (2019)—demonstrates high selectivity for GPBAR1 over FXR, LXRα, LXRβ, PXR, PPARα, and PPARγ [2]. CAS 2034552-33-3 shares the same core 1,2,4-oxadiazole-pyrrolidine pharmacophore, and its non-steroidal architecture fundamentally precludes the steroid-receptor cross-reactivity inherent to bile acid-derived agonists [3]. In the Di Leva et al. study, compound 10 (EC50 = 5.9 μM at GPBAR1) showed no measurable agonism at FXR (EC50 > 50 μM), LXRα/β, PXR, PPARα, or PPARγ in transactivation assays [4]. This selectivity advantage is critical for studies aiming to isolate GPBAR1-mediated effects from confounding nuclear receptor signalling [5].

receptor selectivity non-steroidal agonist FXR LXR PXR GPBAR1

Pro-Glucagon mRNA Induction: Functional GPBAR1 Engagement by CAS 2034552-33-3 vs. BAR501 in Enteroendocrine Cell Models

GPBAR1 agonism in intestinal enteroendocrine L cells stimulates transcription of the pro-glucagon gene and secretion of the incretin hormone GLP-1, a key mechanism underlying the anti-diabetic potential of GPBAR1 agonists [1]. CAS 2034552-33-3 has been demonstrated to induce pro-glucagon mRNA expression, confirming functional GPBAR1 engagement beyond receptor-binding assays [2]. In a comparable enteroendocrine cell model (GLUTAg cells), BAR501 at 10 μM increased GLP-1 mRNA expression by 2.5-fold . While a direct head-to-head quantitative comparison of fold-induction is not available for CAS 2034552-33-3 at equivalent concentrations, both compounds engage the same pro-glucagon transcriptional pathway downstream of GPBAR1. The lower molecular weight and higher ligand efficiency of CAS 2034552-33-3 suggest that equivalent or superior functional responses could be achievable at equimolar cellular exposure, particularly if the compound's physico-chemical profile (cLogP 1.3 vs. BAR501 cLogP ∼6.5) confers improved aqueous solubility and cell permeability [3]. This functional biomarker readout provides a translational bridge between in vitro GPBAR1 agonism and in vivo GLP-1-mediated effects [4].

GLP-1 secretion pro-glucagon enteroendocrine L cells incretin metabolic disease

Physicochemical Differentiation: Low MW and Balanced Lipophilicity of CAS 2034552-33-3 vs. Steroidal GPBAR1 Agonists Support Oral Bioavailability and CNS Penetration Potential

CAS 2034552-33-3 (MW 264.3 Da, cLogP 1.3, TPSA 100 Ų, HBD 0, HBA 6) falls well within all Lipinski and Veber oral bioavailability parameter thresholds [1]. By comparison, BAR501 (MW 406.6 Da, cLogP ∼6.5, HBD 3) violates the cLogP < 5 rule and possesses a steroid scaffold associated with high plasma protein binding and poor aqueous solubility [2]. INT-777 (MW 450.7 Da, cLogP ∼4.5, HBD 4) is also a steroid derivative with limited CNS exposure [3]. The lower MW of CAS 2034552-33-3, combined with its balanced lipophilicity and zero hydrogen-bond donors, predicts superior passive membrane permeability and potential CNS penetration—a notable advantage given the emerging role of GPBAR1 in neuroinflammation and neurodegenerative diseases [4]. The TPSA of 100 Ų is below the 140 Ų threshold associated with favourable oral absorption, while the TPSA < 90 Ų benchmark for brain penetration is approached but not met, suggesting moderate BBB permeability potential [5]. These physico-chemical properties differentiate CAS 2034552-33-3 from steroidal GPBAR1 agonists for programmes requiring oral bioavailability or CNS target engagement [6].

drug-likeness oral bioavailability CNS penetration physicochemical properties Lipinski Rule of Five

Synthetic Tractability and Supply Reliability: CAS 2034552-33-3 as a Modular Building Block for Parallel SAR vs. Custom-Synthesis-Only Comparators

CAS 2034552-33-3 is commercially available from multiple suppliers at ≥95% purity, with a defined synthetic route enabling multi-gram scale procurement [1]. The compound's modular architecture—comprising three distinct heterocyclic domains (1,2,4-oxadiazole, pyrrolidine, 4-methylthiazole)—allows independent SAR exploration at each sub-unit through established synthetic transformations [2]. By contrast, BAR501 and INT-777 are complex steroidal/non-steroidal molecules requiring multi-step semi-synthesis from bile acid starting materials, constraining the accessible chemical space for SAR expansion [3]. The thiazole and oxadiazole moieties in CAS 2034552-33-3 are well-precedented in medicinal chemistry, with robust synthetic methodologies available for late-stage functionalisation [4]. This synthetic accessibility translates to: (i) reliable supply at research scale without custom synthesis lead times; (ii) a large accessible SAR space for lead optimisation; and (iii) lower cost of analogue synthesis compared to steroidal GPBAR1 agonist programmes. These factors support the compound as both a standalone pharmacological tool and a versatile starting scaffold for hit-to-lead campaigns [5].

synthetic accessibility SAR building block procurement medicinal chemistry

Recommended Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone in GPBAR1-Targeted Research Programmes


GPBAR1 Target Validation and Chemical Probe Studies in Metabolic Disease Models

CAS 2034552-33-3 is suited as a selective, non-steroidal GPBAR1 agonist chemical probe for in vitro target validation studies in metabolic disease contexts (type 2 diabetes, obesity, NASH). Its confirmed induction of pro-glucagon mRNA [1] and selectivity profile inferred from the oxadiazole-pyrrolidine chemotype [2] enable researchers to isolate GPBAR1-mediated GLP-1 secretion effects from confounding FXR/LXR/PXR nuclear receptor signalling. The compound's EC50 of 2.26 μM [3] is appropriate for cell-based mechanistic studies at 5–20 μM working concentrations. Its low MW and balanced cLogP support uniform cell penetration, making it suitable for use in primary hepatocytes, enteroendocrine cell lines (NCI-H716, GLUTag), and macrophage polarisation assays where GPBAR1 agonism modulates inflammatory cytokine profiles.

Hit-to-Lead and Fragment-Based Drug Discovery Starting Point for GPBAR1 Agonist Programmes

With a ligand efficiency of ∼0.28 kcal/mol per heavy atom [1] and a modular oxadiazole-pyrrolidine-thiazole scaffold [2], CAS 2034552-33-3 is well-positioned as a starting point for hit-to-lead optimisation. Medicinal chemistry teams can independently derivatise the 4-methylthiazole acyl domain, the pyrrolidine ring, and the oxadiazole substituents using established synthetic methods [3]. The compound's compliance with all Lipinski Rule-of-Five parameters (MW 264.3, cLogP 1.3, HBD 0) [4] provides ample property space for MW increases during optimisation without compromising drug-likeness—a key advantage over high-MW steroidal leads. Structure-guided optimisation informed by the published GPBAR1 binding mode of related oxadiazole-pyrrolidine ligands [5] can target potency improvements while maintaining the selectivity profile.

Selectivity Panel Reference Compound for GPBAR1 vs. Nuclear Receptor Profiling

In pharmacological screening cascades requiring differentiation of GPBAR1-mediated effects from nuclear receptor (FXR, LXR, PXR, PPAR) signalling, CAS 2034552-33-3 can serve as a non-steroidal GPBAR1-selective reference agonist. Its oxadiazole-pyrrolidine scaffold is structurally distinct from bile acid pharmacophores, fundamentally reducing the likelihood of nuclear receptor cross-reactivity [1][2]. When used alongside a steroidal reference such as INT-777 or BAR501 [3], CAS 2034552-33-3 helps dissect whether an observed biological effect is truly GPBAR1-dependent or confounded by off-target nuclear receptor activation. This application is particularly relevant in phenotypic screening programmes for metabolic or inflammatory diseases where multiple bile-acid-sensing receptors are co-expressed in target tissues.

SAR Library Synthesis and Structure-Activity Relationship Expansion of Non-Steroidal GPBAR1 Agonists

The commercial availability of CAS 2034552-33-3 at ≥95% purity [1] and its modular heterocyclic architecture make it an ideal core scaffold for parallel SAR library synthesis. Medicinal chemistry groups can exploit the 4-methylthiazole carbonyl position for amide/ester diversification, the pyrrolidine ring for N-substitution or ring modification, and the 1,2,4-oxadiazole for 3- and 5-position functionalisation [2]. The well-precedented synthetic chemistry of oxadiazole-thiazole hybrids [3] supports rapid analogue generation. The resulting SAR data can be directly benchmarked against the parent compound's GPBAR1 EC50 of 2.26 μM [4] in a consistent assay format, enabling quantitative structure-activity relationship (QSAR) model building and pharmacophore refinement for the non-steroidal GPBAR1 agonist chemotype.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.